molecular formula C13H26N2O5S B2863145 tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate CAS No. 295330-86-8

tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate

Cat. No.: B2863145
CAS No.: 295330-86-8
M. Wt: 322.42
InChI Key: FVODWHVTHJKQDH-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate is a synthetic organic compound widely used in scientific research This compound consists of a piperazine ring bonded to a tert-butyl ester and a methylsulfonyl-oxypropyl group

Synthetic Routes and Reaction Conditions

  • First Step Preparation of Intermediate: : The synthesis typically begins with the preparation of an intermediate compound through a series of chemical reactions, including substitution and addition reactions.

  • Second Step Functional Group Introduction: : The tert-butyl ester and the methylsulfonyl-oxypropyl group are introduced through specific reactions, often involving alkylation and sulfonylation processes.

  • Reaction Conditions: : The reactions are generally conducted under controlled temperatures, with the use of catalysts and solvents such as dichloromethane, acetonitrile, or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow processes and advanced reactor designs may be employed to achieve efficient synthesis.

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions where the methylsulfonyl-oxypropyl group is converted to different oxidation states, forming sulfoxides or sulfones.

  • Substitution: : Various nucleophiles can substitute the tert-butyl ester or methylsulfonyl-oxypropyl group under appropriate conditions, forming new derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Substitution Reagents: : Alkyl halides, amines, thiols.

Major Products Formed

Chemistry

This compound is used as an intermediate in the synthesis of complex organic molecules. Its unique functional groups make it a versatile building block for the development of new compounds.

Biology

In biological research, this compound can be used to modify proteins and peptides, enabling the study of biological processes and the development of new bioconjugates.

Medicine

The compound's structural features make it a potential candidate for drug development. It can be used to synthesize novel pharmaceutical agents with specific therapeutic properties.

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specialized functions.

Mechanism of Action

The mechanism by which tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate exerts its effects depends on its chemical reactivity and the specific molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity through covalent or non-covalent interactions. These interactions can trigger signaling pathways, alter molecular conformations, and affect cellular processes.

Similar Compounds

  • tert-Butyl 4-(2-(methylsulfonyl)ethyl)piperazine-1-carboxylate: : Similar in structure but with different alkyl chain length.

  • tert-Butyl 4-(3-(methylthio)propyl)piperazine-1-carboxylate: : Contains a methylthio group instead of a methylsulfonyl-oxy group.

  • tert-Butyl 4-(3-((methylsulfonyl)oxy)butyl)piperazine-1-carboxylate: : Features a butyl chain rather than a propyl chain.

Uniqueness

This compound stands out due to its specific combination of functional groups, which provides unique reactivity and potential for diverse applications. The presence of the methylsulfonyl-oxypropyl group, in particular, enhances its chemical versatility compared to similar compounds.

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Properties

IUPAC Name

tert-butyl 4-(3-methylsulfonyloxypropyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O5S/c1-13(2,3)20-12(16)15-9-7-14(8-10-15)6-5-11-19-21(4,17)18/h5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVODWHVTHJKQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (Intermediate 121, 2.38 g, 9.8 mmol) was reacted with methanesulfonyl chloride (0.91 mL, 11.7 mmol) in the presence of triethylamine (1.9 mL, 13.7 mmol) as described for Intermediate 6. The crude product was used without further purification for the next step.
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2.38 g
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0 (± 1) mol
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0.91 mL
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1.9 mL
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